ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

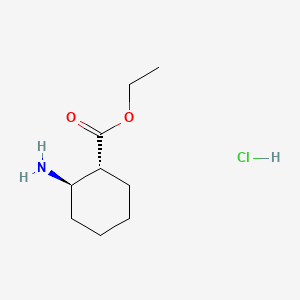

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl . It has a molecular weight of 207.7 g/mol . This compound is also known by several synonyms, including ethyl 1r,2r-2-aminocyclohexane-1-carboxylate hydrochloride and trans-ethyl 2-aminocyclohexanecarboxylate hydrochloride .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride . The InChI Key is XMQSOBPCWYVZSW-SCLLHFNJSA-N . The SMILES representation is CCOC(=O)C1CCCCC1N.Cl .

Physical And Chemical Properties Analysis

This compound appears as a white to off-white granular powder . It has a melting point range of 152.0°C to 156.0°C . It is soluble in water .

Scientific Research Applications

Enhanced Absorption in Drug Derivatives

Derivatives of tranexamic acid, which contain ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride, have been studied for their enhanced absorption compared to tranexamic acid itself. These derivatives show good stability in acidic and neutral solutions and are easily hydrolyzed in plasma. Their increased absorption makes them potentially more effective in medicinal applications (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthesis Methodologies

A practical synthesis method for ethyl trans-2-amino-1-cyclohexanecarboxylate, focusing on large-scale preparation, has been developed. This method involves asymmetric reductive amination, highlighting the significance of this compound in chemical synthesis and potential pharmacological applications (Xu, Prasad, Repič, & Blacklock, 1997).

Angiotensin Converting Enzyme Inhibitors

Ethyl trans-2-aminocyclohexanecarboxylate hydrochloride derivatives have been synthesized and evaluated as inhibitors of angiotensin converting enzyme (ACE). These compounds represent a novel class of non-amino acid ACE inhibitors, which could have significant implications for cardiovascular therapies (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, et al., 1993).

Treatment of Preterm Labor

A compound containing ethyl trans-2-aminocyclohexanecarboxylate hydrochloride, identified as SAR150640, has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. Its pharmacological profile indicates potential therapeutic application in managing preterm labor (Croci, Cecchi, Marini, Rouget, Viviani, et al., 2007).

Molecular Conformation Studies

The molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which include ethyl trans-2-aminocyclohexanecarboxylate, have been studied using NMR and molecular orbital methods. Understanding these conformations is crucial for drug design and understanding the compound's interactions at the molecular level (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

properties

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)

![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)